Iodoquinol

Catalog No.
S530741
CAS No.
83-73-8
M.F
C9H5I2NO
M. Wt
396.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodoquinol

CAS Number

83-73-8

Product Name

Iodoquinol

IUPAC Name

5,7-diiodoquinolin-8-ol

Molecular Formula

C9H5I2NO

Molecular Weight

396.95 g/mol

InChI

InChI=1S/C9H5I2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H

InChI Key

UXZFQZANDVDGMM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C(C=C2I)I)O)N=C1

Solubility

ALMOST INSOL IN WATER; SPARINGLY SOL IN ALCOHOL, ETHER, ACETONE; SOL IN HOT PYRIDINE & HOT DIOXANE

Synonyms

Diiodohydroxyquin, Diiodohydroxyquinoline, Diiodoquin, Diodoquin, Diodoxyquinoline, Diquinol, Entero Diyod, Entero-Diyod, EnteroDiyod, Entodiba, Iodoquinol, Sebaquin, Yodoxin

Canonical SMILES

C1=CC2=C(C(=C(C=C2I)I)O)N=C1
  • In Vitro Studies of Parasites

    Iodoquinol can be used in cell culture experiments to study the effects of the drug on various parasites, particularly those causing amoebic dysentery (Entamoeba histolytica) []. Researchers can assess the effectiveness of the drug in killing the parasite or inhibiting its growth.

  • Investigation of Drug Mechanisms

    Since the exact mechanism by which iodoquinol kills parasites is not fully understood, researchers may use it to investigate potential mechanisms of action. This can involve studying how the drug interacts with parasite proteins or cellular processes [].

  • Comparison Studies with Newer Drugs

    Iodoquinol can be used as a reference point when evaluating the efficacy of newer antiparasitic medications. By comparing the effectiveness of the new drug to iodoquinol, researchers can gain insights into the potential advantages or disadvantages of the newer treatment [].

Iodoquinol, also known as diiodohydroxyquinoline, is a halogenated hydroxyquinoline derivative with the chemical formula C9H5I2NO\text{C}_9\text{H}_5\text{I}_2\text{N}\text{O} and a molecular weight of approximately 396.95 g/mol. It belongs to the class of organic compounds known as haloquinolines, which are characterized by the presence of a quinoline moiety substituted by halogen atoms. Iodoquinol is primarily known for its use as an antimicrobial agent, particularly in treating infections caused by protozoa, such as amoebiasis, which is caused by Entamoeba histolytica .

  • Chelation: Iodoquinol may chelate essential metal ions, such as iron, disrupting the parasite's metabolism [].
  • Disruption of cell membrane: Iodoquinol may interact with the parasite's cell membrane, leading to leakage of cellular contents and death.
Typical of halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles under certain conditions, leading to various derivatives.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Complex Formation: Iodoquinol can form complexes with metal ions due to its ability to donate electron pairs from the nitrogen and oxygen atoms .

These reactions are significant for developing new derivatives with enhanced biological activity or reduced toxicity.

Iodoquinol can be synthesized through several methods:

  • Halogenation of Hydroxyquinoline: By treating 8-hydroxyquinoline with iodine in the presence of a suitable solvent.
  • Refluxing with Iodine: A common method involves refluxing hydroxyquinoline with iodine in an organic solvent such as acetic acid or ethanol.
  • Using Ionic Liquids: Recent studies suggest that using ionic liquids can improve reaction conditions, enhancing yields and purities .

These methods allow for the production of iodoquinol in varying purities and yields depending on the specific conditions applied.

Iodoquinol is primarily utilized in:

  • Amebiasis Treatment: It is prescribed for intestinal infections caused by Entamoeba histolytica.
  • Topical Treatments: When combined with other agents (e.g., hydrocortisone), it is used for treating skin conditions such as eczema and fungal infections .
  • Research: It serves as a model compound for studying halogenated quinolines and their biological activities .

Several compounds share structural similarities with iodoquinol. Here are some notable examples:

Compound NameStructure TypeUnique Features
ClioquinolHalogenated hydroxyquinolineKnown for its neurotoxicity; used in research
HydroxychloroquineAminoquinolinePrimarily used as an antimalarial drug
QuinineAlkaloidUsed for treating malaria; derived from cinchona bark
ChloroquineAminoquinolineAntimalarial; similar mechanism to hydroxychloroquine

Iodoquinol's uniqueness lies in its specific application against amoebic infections and its relatively lower toxicity compared to some similar compounds like clioquinol, which has been associated with severe side effects including neurological damage .

Color/Form

CRYSTALS FROM XYLENE; MEDICINAL GRADE IS YELLOWISH-BROWN POWDER
ABOVE 150 DEG, SUBLIMATES OF NEEDLES, PRISMS & RODS; ABOVE 200 DEG BROWN DROPS; MELT TURNS DARK-BROWN
LIGHT YELLOWISH TO TAN, MICROCRYSTALLINE POWDER

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

396.84606 g/mol

Monoisotopic Mass

396.84606 g/mol

Heavy Atom Count

13

Odor

ODORLESS OR NEARLY SO

Melting Point

MP 200-215 °C WITH EXTENSIVE DECOMP

UNII

63W7IE88K8

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 66 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 65 of 66 companies with hazard statement code(s):;
H302 (98.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (36.92%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (38.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (58.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (38.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (36.92%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (36.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of amoebiasis.

Therapeutic Uses

Amebicides; Anti-Infective Agents, Local
...MAY BE USED IN LOCAL & SYSTEMIC TREATMENT OF TRICHOMONAS VAGINALIS VAGINITIS & INFECTIONS CAUSED BY TRICHOMONAS HOMINIS (INTESTINALIS). IT IS USED IN TOPICAL TREATMENT OF CERTAIN FUNGAL CUTANEOUS INFECTIONS & IN ECZEMA IN WHICH FUNGAL INFECTION IS COMPLICATION.
...HAVE BEEN USED FOR TREATMENT OF VARIOUS DERMATOLOGICAL DISORDERS, & LARGE DOSES HAVE BEEN EMPLOYED ORALLY IN TREATMENT OF ACRODERMATITIS ENTEROPATHICA, RARE, POTENTIALLY FATAL PEDIATRIC CONDITION.
...EFFECTIVE FOR INTESTINAL AMEBIASIS &...FOR TREATMENT OF ASYMPTOMATIC PASSERS OF CYSTS. ...USEFUL FOR AMBULATORY & MASS TREATMENT. THEY ARE INEXPENSIVE. ...OF VALUE IN CASES OF LAMBLIASIS RESISTANT TO QUINACRINE THERAPY, IN BALANTIDIAL DYSENTERY, & IN INTESTINAL INFECTIONS DUE TO DIENTAMEBA FRAGILIS. /8-HYDROXYQUINOLINES/
For more Therapeutic Uses (Complete) data for DIIODOHYDROXYQUIN (8 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Amebicides

ATC Code

G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AC - Quinoline derivatives
G01AC01 - Diiodohydroxyquinoline

Mechanism of Action

Unknown.
...IT IS NOT KNOWN IF THEY ARE EFFECTIVE IN INTESTINAL AMEBIASIS SOLELY BY VIRTUE OF THEIR PRESENCE IN LUMEN OF BOWEL OR ALSO IN PART BY THEIR PRESENCE IN CIRCULATION. /8-HYDROXYQUINOLINES/
...8-HYDROXYQUINOLINES ARE DIRECTLY AMEBICIDAL. THEY ARE ACTIVE AGAINST BOTH MOTILE & CYSTIC FORMS, BUT THEIR EFFICACY IN ELIMINATING CYSTS IS PROBABLY BASED ON THEIR ABILITY TO DESTROY TROPHOZOITES. THEY ACT ONLY ON AMEBAE IN INTESTINAL TRACT & ARE INEFFECTIVE IN AMEBIC ABSCESS & HEPATITIS. /8-HYDROXYQUINOLINES/

Pictograms

Irritant

Corrosive;Irritant

Other CAS

83-73-8

Absorption Distribution and Excretion

AFTER ORAL ADMIN, VARIABLE BUT SIGNIFICANT PORTION OF INGESTED DOSE IS ABSORBED. ... DIIODOHYDROXYQUIN WAS LEAST WELL ABSORBED--ONLY 1/3 AS MUCH AS IODOCHLORHYDROXYQUIN. BULK OF THESE DRUGS IS PASSED IN FECES.

Wikipedia

Diiodohydroxyquinoline

Drug Warnings

WHILE...EFFECTIVE IN CYST-PASSING PT, THEY ARE MUCH LESS EFFECTIVE IN TREATMENT OF ACUTE AMEBIC DYSENTERY.
USE OF THESE AGENTS TO TREAT "TRAVELER'S DIARRHEA" & CHRONIC NONSPECIFIC DIARRHEA IN CHILDREN /PRC: OR ADULTS/ CANNOT BE CONDONED, SINCE SUCH CONDITIONS ARE SELF-LIMITED & ANY POSSIBLE THERAPEUTIC BENEFIT DOES NOT JUSTIFY RISK OF SERIOUS NEUROTOXICITY. /8-HYDROXYQUINOLINES/
THESE DRUGS ARE CONTRAINDICATED IN PT WITH HEPATIC DAMAGE OR IODINE INTOLERANCE. ...THESE AGENTS INTERFERE WITH CERTAIN THYROID FUNCTION TESTS FOR MO BECAUSE OF THEIR CONTENT OF IODINE. /8-HYDROXYQUINOLINES/
...IT NOW APPEARS THAT GI-NEUROLOGIC SYNDROME OF OBSCURE ETIOLOGY, COMMON IN REGIONS WHERE DIIODOHYDROXYQUIN IS USED, IS CAUSED BY DRUG... FOR THIS REASON, JAPAN WITHDREW SUCH DRUGS FROM MARKET.
VET: COMMERCIAL PREPN MAY CAUSE YELLOW-BROWN STAINING OF WHITE HAIR. USE MAY ALTER SERUM PROTEIN-BOUND IODINE TEST.

Methods of Manufacturing

PREPD BY ACTION OF IODINE MONOCHLORIDE ON 8-HYDROXYQUINOLINE: PAPESCH, BURTNER, J AM CHEM SOC 58, 1314 (1936): BY ACTION OF KIO3 ON 8-HYDROXYQUINOLINE: ZIEFMAN, CA 34, 3745. ELECTROLYTIC PREPN: BROWN, BERKOWITZ, TRANS ELECTROCHEM SOC 75, 385 (1939) SEE ALSO CLAUS GER PAT 78,880; PASSEK, GER PAT 411,050...

General Manufacturing Information

8-Quinolinol, 5,7-diiodo-: ACTIVE

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY METHOD WAS DEVELOPED FOR ISOLATION OF 5-CHLORO-7-IODO-8-HYDROXYQUINOLINE & ITS HOMOLOGS.

Stability Shelf Life

STABLE IN AIR

Dates

Modify: 2023-08-15

50 Years Ago in The Journal of Pediatrics: Acrodermatitis Enteropathica: Defective Metabolism of Unsaturated Fatty Acids

Bhavna Dhingra, Piyush Gupta
PMID: 31027618   DOI: 10.1016/j.jpeds.2018.11.007

Abstract




Combined vaginal administration of nystatin, diiodohydroxyquin, and benzalkonium chloride versus oral metronidazole for the treatment of bacterial vaginosis

Wichinee Chooprasertsuk, Woraluk Somboonporn, Sukree Soontrapa, LingLing Salang, Siriruthai Amnatbuddee
PMID: 30895611   DOI: 10.1002/ijgo.12805

Abstract

To compare combined vaginal administration of nystatin, diiodohydroxyquin, and benzalkonium chloride versus oral metronidazole for the treatment of bacterial vaginosis (BV).
A randomized controlled trial was conducted among women diagnosed with BV using the Amsel criteria (n=90) at a university hospital in Khon Kaen, Thailand, between June 27, 2017, and April 30, 2018. The oral metronidazole group (n=44) received 400 mg of metronidazole, administered three times per day. The combined vaginal tablet group (n=46) received a vaginal suppository once daily, which comprised nystatin (100 000 U), diiodohydroxyquin (100 mg), and benzalkonium chloride (7 mg). Treatment was administered for 7 days in both groups. Follow-up visits at 14 and 42 days assessed treatment outcomes and adverse effects.
Remission of BV occurred among 41 (93%) women in the oral metronidazole group and 39 (85%) women in the combined vaginal tablet group. The adjusted relative risk was 0.92 (95% confidence interval 0.80-1.06). The rate of nausea and/or vomiting was significantly higher in the oral metronidazole group than that in the combined vaginal tablet group.
Treatment efficacy of the combined vaginal tablet versus oral metronidazole was equivalent.
TCTR20170627001 (www.clinicaltrials.in.th).


Identification and Characterization of the Human Cytosolic Sulfotransferases Mediating the Sulfation of Clioquinol and Iodoquinol

Akihiro Yamamoto, Maame Debrah-Pinamang, Nicholas J DiModica, Katsuhisa Kurogi, Ali A Naqvi, Ying Hui, Yoichi Sakakibara, Masahito Suiko, Ming-Cheh Liu
PMID: 27449410   DOI: 10.2174/1872312810666160719142850

Abstract

The aim of the current study was to identify the human cytosolic sulfotransferases (SULTs) that are capable of sulfating clioquinol and iodoquinol, and to verify the presence of clioquinol/ iodoquinol-sulfating activity in human organ homogenates and cultured cells.
An established sulfotransferase assay was employed to analyze clioquinol/iodoquinolsulfating activity of thirteen known human SULTs, as well as cytosols of human kidney, liver, lung, and small intestine. Metabolic labeling with [35S]sulfate in the presence of different concentrations of clioquinol/iodoquinol was performed using cultured HepG2 human hepatoma cells and Caco-2 human colon carcinoma cells.
A systematic analysis revealed that six of the thirteen known human SULTs, SULT1A1 SULT1A2, SULTA3, SULT1B1, SULT1C4, and SULT1E1 showed considerable clioquinol/ iodoquinol-sulfating activity. Kinetic parameters of the sulfation of clioquinol and iodoquinol by three SULTs, SULT1A1, SULT1A3, and SULT1C4, that showed the strongest clioquinol/iodoquinolsulfating activity were determined. Moreover, clioquinol/iodoquinol-sulfating activity was detected in the cytosol fractions of human liver, lung, kidney, and small intestine. Cultured HepG2 and Caco-2 cells were shown to be capable of sulfating clioquinol/iodoquinol under metabolic conditions.
Collectively, these results provided a molecular basis underling the metabolism of clioquinol and iodoquinol through sulfation.


Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and metronidazole in their binary mixture

Nouruddin Wageih Ali, Mohammed Gamal, Mohammed Abdelkawy
PMID: 24035940   DOI:

Abstract

Two chromatographic methods were developed for analysis ofdiiodohydroxyquinoline (DIHQ) and metronidazole (MTN). In the first method, diiodohydroxyquinoline and metronidazole were separated on TLC silica gel 60F254 plate using chloroform: acetone: glacial acetic acid (7.5: 2.5: 0.1, by volume) as mobile phase. The obtained bands were then scanned at 254 nm. The second method is a RP-HPLC method in which diiodohydroxyquinoline and metronidazole were separated on a reversed-phase C18 column using water : methanol (60 :40, V/V, PH=3.6 )as mobile phase at a flow rate of 0.7 mL.min-1 and UV detection at 220 nm. The mentioned methods were successfully used for determination of diiodohydroxyquinoline and metronidazole in pure form and in their pharmaceutical formulation.


A screening of the MMV Pathogen Box® reveals new potential antifungal drugs against the etiologic agents of chromoblastomycosis

Rowena Alves Coelho, Luna Sobrino Joffe, Gabriela Machado Alves, Maria Helena Galdino Figueiredo-Carvalho, Fábio Brito-Santos, Ana Claudia Fernandes Amaral, Marcio L Rodrigues, Rodrigo Almeida-Paes
PMID: 32401759   DOI: 10.1371/journal.pone.0229630

Abstract

Chromoblastomycosis (CBM) is a chronic subcutaneous mycosis caused by traumatic implantation of many species of black fungi. Due to the refractoriness of some cases and common recurrence of CBM, a more effective and less time-consuming treatment is mandatory. The aim of this study was to identify compounds with in vitro antifungal activity in the Pathogen Box® compound collection against different CBM agents. Synergism of these compounds with drugs currently used to treat CBM was also assessed. An initial screening of the drugs present in this collection at 1 μM was performed with a Fonsecaea pedrosoi clinical strain according to the EUCAST protocol. The compounds with activity against this fungus were also tested against other seven etiologic agents of CBM (Cladophialophora carrionii, Phialophora verrucosa, Exophiala jeanselmei, Exophiala dermatitidis, Fonsecaea monophora, Fonsecaea nubica, and Rhinocladiella similis) at concentrations ranging from 0.039 to 10 μM. The analysis of potential synergism of these compounds with itraconazole and terbinafine was performed by the checkerboard method. Eight compounds inhibited more than 60% of the F. pedrosoi growth: difenoconazole, bitertanol, iodoquinol, azoxystrobin, MMV688179, MMV021013, trifloxystrobin, and auranofin. Iodoquinol produced the lowest MIC values (1.25-2.5 μM) and MMV688179 showed MICs that were higher than all compounds tested (5 - >10 μM). When auranofin and itraconazole were tested in combination, a synergistic interaction (FICI = 0.37) was observed against the C. carrionii isolate. Toxicity analysis revealed that MMV021013 showed high selectivity indices (SI ≥ 10) against the fungi tested. In summary, auranofin, iodoquinol, and MMV021013 were identified as promising compounds to be tested in CBM models of infection.


Repurposing the Antiamoebic Drug Diiodohydroxyquinoline for Treatment of Clostridioides difficile Infections

Nader S Abutaleb, Mohamed N Seleem
PMID: 32253206   DOI: 10.1128/AAC.02115-19

Abstract

, the leading cause of nosocomial infections, is an urgent health threat worldwide. The increased incidence and severity of disease, the high recurrence rates, and the dearth of effective anticlostridial drugs have created an urgent need for new therapeutic agents. In an effort to discover new drugs for the treatment of
infections (CDIs), we investigated a panel of FDA-approved antiparasitic drugs against
and identified diiodohydroxyquinoline (DIHQ), an FDA-approved oral antiamoebic drug. DIHQ exhibited potent activity against 39
isolates, inhibiting growth of 50% and 90% of these isolates at concentrations of 0.5 μg/ml and 2 μg/ml, respectively. In a time-kill assay, DIHQ was superior to vancomycin and metronidazole, reducing a high bacterial inoculum by 3 log
within 6 h. Furthermore, DIHQ reacted synergistically with vancomycin and metronidazole against
Moreover, at subinhibitory concentrations, DIHQ was superior to vancomycin and metronidazole in inhibiting two key virulence factors of
, toxin production and spore formation. Additionally, DIHQ did not inhibit the growth of key species that compose the host intestinal microbiota, such as
,
, and
spp. Collectively, our results indicate that DIHQ is a promising anticlostridial drug that warrants further investigation as a new therapeutic for CDIs.


Pleural empyema secondary to rupture of amoebic liver abscess

Huai-Ren Chang, Jen-Jyh Lee, Chih-Bin Lin
PMID: 22382561   DOI: 10.2169/internalmedicine.51.6368

Abstract

Amoebiasis is a worldwide parasitic infection although it is more prevalent in the subtropical and tropical countries. Extraintestinal amoebic infections currently have been reported in increased numbers of male homosexuals and immunocompromised patients. Here, we present an interesting case of a 27-year-old homosexual man with pleural empyema secondary to rupture of amoebic liver abscess. Using chest tube and percutaneous liver abscess drainage, the patient was treated with metronidazole followed by iodoquinol. His general condition improved dramatically. After one-year of follow-up, there was no evidence of relapse on plain chest radiography and abdominal CT scan.


A small organic compound enhances the religation reaction of human topoisomerase I and identifies crucial elements for the religation mechanism

Barbara Arnò, Andrea Coletta, Cinzia Tesauro, Laura Zuccaro, Paola Fiorani, Sara Lentini, Pierluca Galloni, Valeria Conte, Barbara Floris, Alessandro Desideri
PMID: 23368812   DOI: 10.1042/BSR20120118

Abstract

The different steps of the human Top1 (topoisomerase I) catalytic cycle have been analysed in the presence of a pentacyclic-diquinoid synthetic compound. The experiments indicate that it efficiently inhibits the cleavage step of the enzyme reaction, fitting well into the catalytic site. Surprisingly the compound, when incubated with the binary topoisomerase-DNA cleaved complex, helps the enzyme to remove itself from the cleaved DNA and close the DNA gap, increasing the religation rate. The compound also induces the religation of the stalled enzyme-CPT (camptothecin)-DNA ternary complex. Analysis of the molecule docked over the binary complex, together with its chemical properties, suggests that the religation enhancement is due to the presence on the compound of two oxygen atoms that act as hydrogen acceptors. This property facilitates the deprotonation of the 5' DNA end, suggesting that this is the limiting step in the topoisomerase religation mechanism.


A case-controlled study of Dientamoeba fragilis infections in children

G R Banik, J L N Barratt, D Marriott, J Harkness, J T Ellis, D Stark
PMID: 21524324   DOI: 10.1017/S0031182011000448

Abstract

Dientamoeba fragilis is a pathogenic protozoan parasite that is implicated as a cause of human diarrhoea. A case-controlled study was conducted to determine the clinical signs associated with D. fragilis infection in children presenting to a Sydney Hospital. Treatment options are also discussed. Stool specimens were collected from children aged 15 years or younger and analysed for the presence of D. fragilis. In total, 41 children were included in the study along with a control group. Laboratory diagnosis was performed by microscopy of permanently stained, fixed faecal smears and by real-time PCR. Gastrointestinal symptoms were present in 40/41 (98%) of these children with dientamoebiasis, with diarrhoea (71%) and abdominal pain (29%) the most common clinical signs. Chronic gastrointestinal symptoms were present in 2% of cases. The most common anti-microbial used for treatment was metronidazole (n=41), with complete resolution of symptoms and clearance of parasite occurring in 85% of cases. A treatment failure rate occurred in 15% of those treated with metronidazole. Follow-up treatment comprised of an additional course of metronidazole or iodoquinol was needed in order to achieve complete resolution of infection and symptoms in this group. This study demonstrates the pathogenic potential of D. fragilis in children and as such it is recommended that all laboratories must routinely test for this organism and treat if detected.


Discovery of the FDA-approved drugs bexarotene, cetilistat, diiodohydroxyquinoline, and abiraterone as potential COVID-19 treatments with a robust two-tier screening system

Shuofeng Yuan, Jasper F W Chan, Kenn K H Chik, Chris C Y Chan, Jessica O L Tsang, Ronghui Liang, Jianli Cao, Kaiming Tang, Lin-Lei Chen, Kun Wen, Jian-Piao Cai, Zi-Wei Ye, Gang Lu, Hin Chu, Dong-Yan Jin, Kwok-Yung Yuen
PMID: 32473310   DOI: 10.1016/j.phrs.2020.104960

Abstract

Coronavirus Disease 2019 (COVID-19) caused by the emerging severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is associated with a crude case fatality rate of about 0.5-10 % depending on locality. A few clinically approved drugs, such as remdesivir, chloroquine, hydroxychloroquine, nafamostat, camostat, and ivermectin, exhibited anti-SARS-CoV-2 activity in vitro and/or in a small number of patients. However, their clinical use may be limited by anti-SARS-CoV-2 50 % maximal effective concentrations (EC
) that exceeded their achievable peak serum concentrations (Cmax), side effects, and/or availability. To find more immediately available COVID-19 antivirals, we established a two-tier drug screening system that combines SARS-CoV-2 enzyme-linked immunosorbent assay and cell viability assay, and applied it to screen a library consisting 1528 FDA-approved drugs. Cetilistat (anti-pancreatic lipase), diiodohydroxyquinoline (anti-parasitic), abiraterone acetate (synthetic androstane steroid), and bexarotene (antineoplastic retinoid) exhibited potent in vitro anti-SARS-CoV-2 activity (EC
1.13-2.01 μM). Bexarotene demonstrated the highest Cmax:EC
ratio (1.69) which was higher than those of chloroquine, hydroxychloroquine, and ivermectin. These results demonstrated the efficacy of the two-tier screening system and identified potential COVID-19 treatments which can achieve effective levels if given by inhalation or systemically depending on their pharmacokinetics.


Explore Compound Types